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molecular formula C9H14O B3049908 4-Isopropenylcyclohexanone CAS No. 22460-53-3

4-Isopropenylcyclohexanone

Cat. No. B3049908
M. Wt: 138.21 g/mol
InChI Key: YQMUZRNPCVSBEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05889012

Procedure details

4.1 g of a 37% strength solution of HF in trimethylamine were added dropwise with stirring at room temperature to 8.0 g (0.038 mol) of 1-trimethylsilyloxy-4-isopropenyl-1-cyclohexene in 100 ml of CH2Cl2, and the mixture was subsequently stirred for 2 hours. Water was added, extraction was carried out with CH2Cl21 and the combined organic phases were dried and concentrated. 4.7 g (90% of theory) were obtained of a colorless oil which was reacted without further purification.
Name
1-trimethylsilyloxy-4-isopropenyl-1-cyclohexene
Quantity
0.038 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[Si](C)(C)[O:3][C:4]1[CH2:9][CH2:8][CH:7]([C:10]([CH3:12])=[CH2:11])[CH2:6][CH:5]=1.O>CN(C)C.C(Cl)Cl>[C:10]([CH:7]1[CH2:8][CH2:9][C:4](=[O:3])[CH2:5][CH2:6]1)([CH3:12])=[CH2:11]

Inputs

Step One
Name
1-trimethylsilyloxy-4-isopropenyl-1-cyclohexene
Quantity
0.038 mol
Type
reactant
Smiles
C[Si](OC1=CCC(CC1)C(=C)C)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was subsequently stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extraction
CUSTOM
Type
CUSTOM
Details
the combined organic phases were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
4.7 g (90% of theory) were obtained of a colorless oil which
CUSTOM
Type
CUSTOM
Details
was reacted without further purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(=C)(C)C1CCC(CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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